molecular formula C8H12O2 B8316369 4-(Oxolan-3-yl)but-3-en-2-one

4-(Oxolan-3-yl)but-3-en-2-one

Cat. No.: B8316369
M. Wt: 140.18 g/mol
InChI Key: REAALJBAWUEWMU-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Oxolan-3-yl)but-3-en-2-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-4-(oxolan-3-yl)but-3-en-2-one

InChI

InChI=1S/C8H12O2/c1-7(9)2-3-8-4-5-10-6-8/h2-3,8H,4-6H2,1H3/b3-2+

InChI Key

REAALJBAWUEWMU-NSCUHMNNSA-N

Isomeric SMILES

CC(=O)/C=C/C1CCOC1

Canonical SMILES

CC(=O)C=CC1CCOC1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dimethyl (2-oxopropyl)phosphonate (32.06 g, 193 mmol) is added to a chilled (ice-bath) solution of potassium hydroxide (10.83 g, 193 mmol) in water (30 ml) and ethanol (170 ml) and the mixture is stirred. Tetrahydrofuran-3-carboxaldehyde (50% wt. % solution in water, 25 ml, 138 mmol) is added dropwise and the reaction mixture is stirred at 5° C. for 10 minutes. The cooling bath is removed and the mixture is stirred at room temperature for 7 hours. Most of the solvent is removed in vacuo, water (100 ml) and diethyl ether (200 ml) are added, the mixture is poured into a separating funnel and the organic phase collected. The aqueous phase is extracted three times with diethyl ether, and the organic extracts are combined, dried over anhydrous magnesium sulphate, filtered and the filtrate is evaporated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexane to give 4-(tetrahydrofuran-3-yl)-3-buten-2-one as a pale yellow liquid.
Quantity
32.06 g
Type
reactant
Reaction Step One
Quantity
10.83 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
170 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three

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